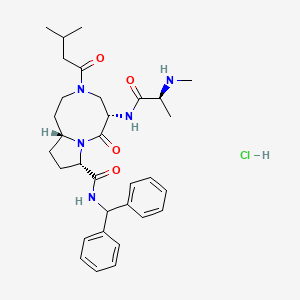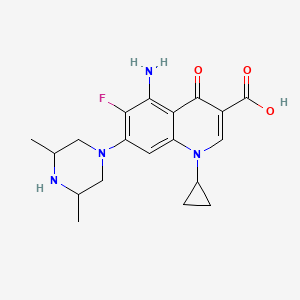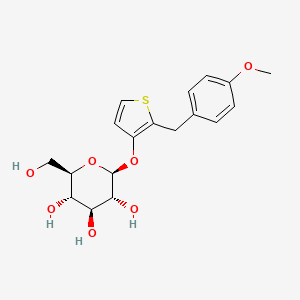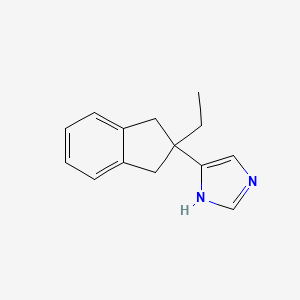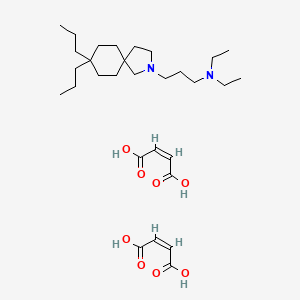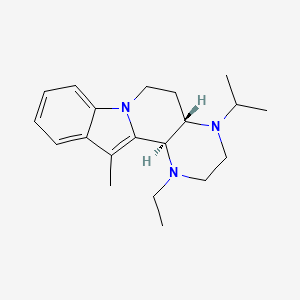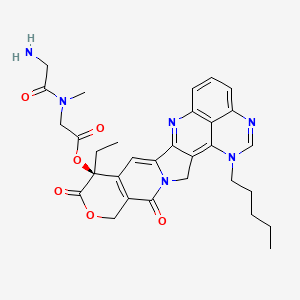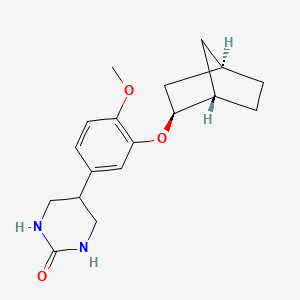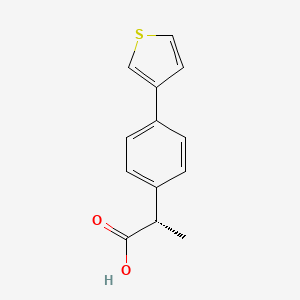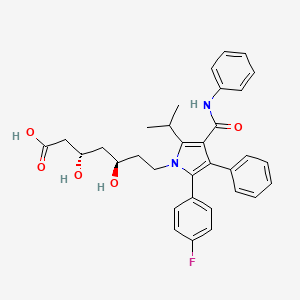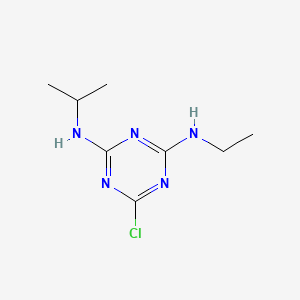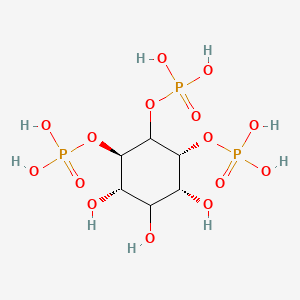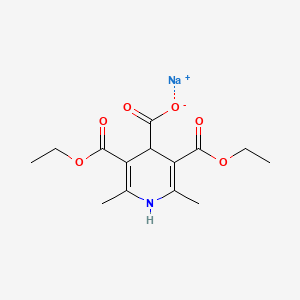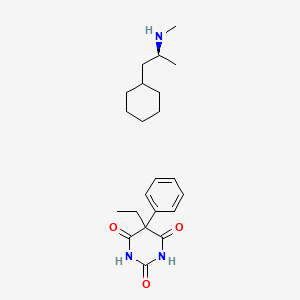
Barbexaclone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbexaclone, a salt compound of propylhexedrine and phenobarbital, is a potent antiepileptic. By weight, barbexaclone is 40% propylhexedrine and 60% phenobarbital. While barbexaclone has sedative properties, propylhexedrine has psychostimulant properties intended to offset these sedative effects. Pharmacokinetic studies have demonstrated that the pharmacokinetics of phenobarbital given as barbexaclone are not affected by propylhexedrine. Several reports from Spanish and Italian literature suggest that barbexaclone is at least as effective as phenobarbital in adults and children, while being better tolerated and having less sedative properties. These reports were conducted in a small series of patients in the 1970s and 1980s, and have yet to be confirmed by larger controlled trials. Despite the lack of controlled trials, barbexaclone was used widely in Turkey until it was discontinued in 2009. Barbexaclone exists in 25mg and 100mg tablets. 100mg of barbexaclone is equivalent to 60mg of phenobarbital. With this difference in potency in mind, other pharmacokinetic considerations such as dose titration, daily dosing, and optimal plasma concentration can be considered the same as for the equivalent amount of phenobarbital. There has been a case of barbexaclone abuse due to the amphetamine like properties of propylhexedrine, although the comparative abuse potential is much lower than amphetamine.
Aplicaciones Científicas De Investigación
Antiepileptic Applications
Barbexaclone, a salt compound of phenobarbital and propylhexedrine, has been primarily used as an antiepileptic drug. Studies have highlighted its effectiveness in controlling seizures. For example, a study involving 70 patients (52 children and 18 adults) with grand-mal seizures reported that 96% of patients were seizure-free during an 18-month observation period after treatment with barbexaclone (Reis, Maia Filho, & Cechini, 1980). Similarly, another study treating 40 pediatric patients with grand-mal seizures observed a satisfactory response in 82.5% of cases (Oliveira, Fernandes, de Lima, & Musse, 1977).
Pharmacokinetic Properties
Research has also been conducted on barbexaclone's pharmacokinetic properties. A study demonstrated that after administration in mice, barbexaclone showed complete absorption of phenobarbital, with delayed gastrointestinal passage influencing the absorption rate (Iven & Feldbusch, 1983).
Therapeutic Value in Specific Epilepsy Syndromes
Barbexaclone has also been evaluated in the context of specific epilepsy syndromes. For instance, its efficacy in treating the Lennox-Gastaut syndrome, a challenging form of childhood epilepsy, was demonstrated in a study involving seven cases. The study took into account convulsive manifestations, psychic changes, and electroencephalographic details (Oliveira, Fernandes, Lima, Duro, & Vieira da Silva, 1978).
Impact on Behavior and Psychological Aspects
Interestingly, some studies have noted behavioral and psychological improvements in patients treated with barbexaclone. For example, a study reported psychological improvement in 25% of patients treated for epilepsy (Cabral Filho, Mariani, Fonseca, Soares Neto, & Bolina, 1980).
Propiedades
Número CAS |
4388-82-3 |
|---|---|
Nombre del producto |
Barbexaclone |
Fórmula molecular |
C22H33N3O3 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
(2S)-1-cyclohexyl-N-methylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H12N2O3.C10H21N/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-9(11-2)8-10-6-4-3-5-7-10/h3-7H,2H2,1H3,(H2,13,14,15,16,17);9-11H,3-8H2,1-2H3/t;9-/m.0/s1 |
Clave InChI |
MJCBWPMBFCUHBP-NPULLEENSA-N |
SMILES isomérico |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C[C@@H](CC1CCCCC1)NC |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CC1CCCCC1)NC |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CC1CCCCC1)NC |
Apariencia |
Solid powder |
Otros números CAS |
4388-82-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
arbexaclone CHP phenobarbital Maliasin phenobarbital propylhexedrine salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



